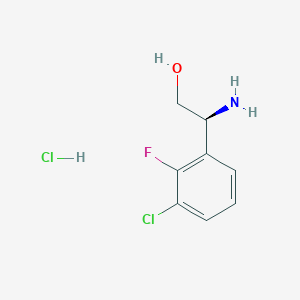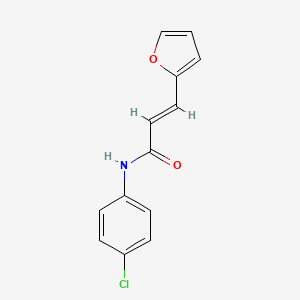
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, also known as FCPR, is a synthetic compound that belongs to the category of enamide derivatives. FCPR has been widely studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticancer effects.
Wirkmechanismus
The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide involves the inhibition of various signaling pathways involved in inflammation and cancer progression. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell proliferation and survival. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and prostaglandins. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has also been shown to induce apoptosis and inhibit cancer cell proliferation by regulating various signaling pathways involved in cancer progression. Furthermore, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been investigated for its potential neuroprotective effects and as a treatment for neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has several advantages for lab experiments, including its high yield and purity, making it a suitable candidate for further pharmacological studies. However, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
Future research on (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide should focus on its potential therapeutic applications, including its use in the treatment of inflammation, cancer, and neuropathic pain. Further studies should also investigate the optimal dosage and administration of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, as well as its potential side effects and toxicity. Additionally, future research should investigate the potential use of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide involves the reaction between 4-chlorobenzaldehyde and furan-2-carbaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with acetyl chloride and triethylamine to obtain the final compound, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide. The synthesis of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been optimized for high yield and purity, making it a suitable candidate for further pharmacological studies.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. Studies have shown that (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Furthermore, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been investigated for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Eigenschaften
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCNBKANVRMFQJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



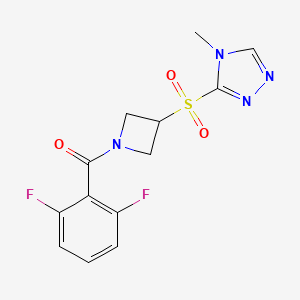
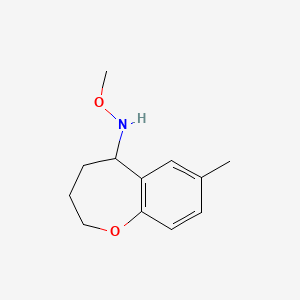
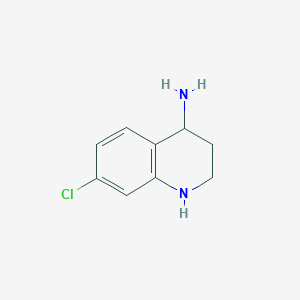
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)
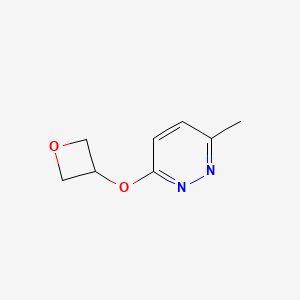
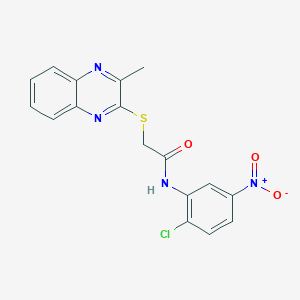

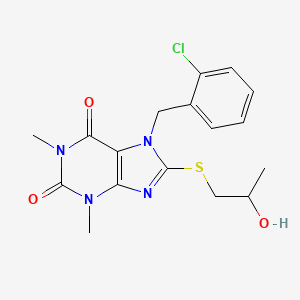
![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)

